(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid
Description
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. The Boc group is widely used in peptide synthesis to prevent unwanted side reactions during coupling steps. The compound’s structure includes a pentanoic acid backbone with a Boc-protected aminomethyl substituent at the second carbon, and its stereochemistry (S-configuration) is critical for its biological activity and synthetic applications .
Properties
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTFJZAKAIBBQV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of tert-butoxycarbonyl derivatives of amino acids can be optimized using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amino acid after the removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: The compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of bioactive molecules.
Bioconjugation: It is employed in the conjugation of biomolecules, such as attaching peptides to other molecules for various biological studies.
Mechanism of Action
The mechanism of action of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Structural Analogues
Key Structural Variations
Physicochemical Properties
- For example, (S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic acid is soluble in organic solvents like methanol and DMF .
- Stability: Boc groups are stable under basic conditions but cleaved by strong acids (e.g., HCl in methanol, as in ). Compounds like (S)-2-((3-Boc-amino)propanoyl)oxy derivatives require careful handling to avoid premature deprotection .
- Stereochemical Impact : The (S)-configuration in the target compound may enhance binding affinity in chiral environments compared to (R)-isomers, as seen in enzyme inhibitors .
Common Strategies
Boc Protection : Amine protection via Boc-anhydride or Boc-OSu (succinimidyl carbonate) in the presence of bases like triethylamine.
Coupling Reactions: Use of DCC/DMAP for esterification (e.g., synthesis of (S)-2-((3-Boc-amino)propanoyl)oxy-4-methylpentanoic acid) .
Deprotection: Acidic cleavage (e.g., HCl in methanol, as in ) or hydrogenolysis for benzyl esters .
Biological Activity
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid, commonly referred to as Boc-amino acid, is a chiral amino acid derivative that plays a significant role in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis methods, applications, and relevant research findings.
- Molecular Formula : C_{12}H_{23}N_{1}O_{3}
- Molecular Weight : 231.29 g/mol
- Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group that stabilizes the amino group during synthesis processes.
Biological Activity
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid exhibits notable biological activity primarily through its involvement in peptide synthesis. It serves as a building block for bioactive peptides, including those with therapeutic potential such as renin inhibitors. The compound's structure allows it to participate in various biological processes, particularly those involving enzyme interactions and substrate binding.
- Peptide Bond Formation : The Boc group protects the amino group, facilitating the formation of peptide bonds without interference from side reactions.
- Enzyme Interaction : Variations in the compound's structure can significantly affect its binding affinity and specificity towards target enzymes, which is critical for drug development.
Applications
The applications of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid are diverse and include:
- Peptide Synthesis : Essential for creating complex peptides used in pharmaceuticals.
- Drug Development : Involved in the synthesis of compounds with potential therapeutic effects.
- Biological Studies : Used in research to understand enzyme-substrate interactions.
Research Findings
Recent studies have highlighted the importance of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid in various biological contexts:
- Peptide Synthesis Efficiency : Studies demonstrate that optimizing the synthesis conditions can enhance yield and purity of peptides formed using this compound. Techniques such as microwave-assisted synthesis have been shown to improve reaction times and outcomes significantly.
- Interaction Studies : Research indicates that modifications to the Boc-protected amino acids can influence their biological activity. For instance, changing the side chains or protecting groups can alter binding affinities towards specific enzymes, thereby impacting their effectiveness as therapeutic agents.
-
Case Studies :
- A study on antibiotic potentiators demonstrated that structural modifications in related compounds could enhance antibiotic activity against resistant strains of bacteria .
- Another investigation into amino acid derivatives showed that variations in protecting groups significantly affected their reactivity and utility in synthetic applications .
Comparative Analysis
| Property/Aspect | (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid | Related Compounds |
|---|---|---|
| Molecular Weight | 231.29 g/mol | Varies (e.g., other Boc-amino acids) |
| Role in Peptide Synthesis | Key building block | Similar roles |
| Therapeutic Potential | Renin inhibitors, bioactive peptides | Varies |
| Synthesis Techniques | Microwave-assisted, traditional organic synthesis | Other advanced techniques |
Q & A
Q. What are the common synthetic routes for (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid, and how do they address stereochemical control?
The compound is synthesized via multi-step routes involving carboxyl group protection, esterification, and deprotection. For example, the benzyl group is used to protect the carboxyl group in (R)-HMPA, followed by esterification with N-Boc-β-alanine and subsequent palladium-catalyzed hydrogenolysis for deprotection . Stereochemical control is achieved by starting with enantiomerically pure precursors (e.g., (S)-HMPA or (R)-HMPA) to ensure configuration retention during synthesis. Alternative routes may use chiral auxiliaries or asymmetric catalysis to control stereochemistry .
Q. How is the structure of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid confirmed experimentally?
Structural confirmation relies on a combination of techniques:
- NMR spectroscopy : To verify the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and carboxyl group (δ ~12 ppm for carboxylic acid protons).
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₁H₂₂N₂O₄).
- Chiral HPLC : Validates enantiomeric purity by comparing retention times with known standards .
Q. What role does the tert-butoxycarbonyl (Boc) group play in the synthesis and stability of this compound?
The Boc group serves as a temporary amine protector, preventing undesired side reactions (e.g., nucleophilic attacks) during synthesis. It is stable under basic and moderately acidic conditions but can be removed under strong acidic conditions (e.g., trifluoroacetic acid) or via hydrogenolysis. This orthogonal protection strategy enables sequential functionalization of the molecule .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Reverse-phase HPLC : Monitors purity using a C18 column and UV detection (λ = 210–254 nm).
- TLC : Supports real-time reaction monitoring (e.g., silica gel plates with ninhydrin staining for amine detection).
- Elemental analysis : Validates C, H, and N content to confirm stoichiometric purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Yield discrepancies often arise from differences in reaction conditions (e.g., solvent purity, temperature control, or catalyst loading). To address this:
- Reproduce protocols rigorously : Ensure exact replication of solvent drying, inert atmospheres, and reagent stoichiometry.
- Optimize stepwise : Isolate intermediates (e.g., benzyl-protected precursors) and characterize them at each stage to identify yield-limiting steps .
Q. What strategies are effective for improving the enantiomeric excess (ee) of (S)-configured derivatives?
- Chiral resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid).
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd/BINAP complexes) during key bond-forming steps.
- Kinetic resolution : Leverage enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. How does the choice of protecting group impact the compound’s reactivity in peptide coupling reactions?
The Boc group’s steric bulk can hinder coupling efficiency compared to smaller groups (e.g., Fmoc). However, Boc offers superior stability during prolonged reactions. For improved coupling yields:
Q. What experimental limitations could affect the reproducibility of studies using this compound?
Key limitations include:
- Degradation under storage : Hydrolysis of the Boc group in humid environments. Mitigate by storing under argon at –20°C.
- Batch-to-batch variability : Characterize each synthesis batch via HPLC and MS to ensure consistency.
- Matrix effects in biological assays : Use internal standards to control for interference from residual solvents or byproducts .
Q. How can computational methods complement experimental studies of this compound?
- Density functional theory (DFT) : Predicts preferred conformations and reaction pathways (e.g., Boc deprotection mechanisms).
- Molecular docking : Models interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies.
- Retrosynthetic analysis : Identifies optimal synthetic routes using AI-driven platforms (e.g., Chematica) .
Methodological Recommendations
- Stereochemical analysis : Combine X-ray crystallography with circular dichroism (CD) to unambiguously assign configurations .
- Scale-up challenges : Optimize solvent volumes and catalyst recovery for industrial translation (e.g., switch from Pd/C to heterogeneous catalysts) .
- Toxicity screening : Conduct preliminary ecotoxicity assays (e.g., Daphnia magna tests) even if regulatory data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
